molecular formula C14H14Cl2N2O3 B2658328 Ethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 283593-04-4

Ethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2658328
CAS No.: 283593-04-4
M. Wt: 329.18
InChI Key: TZGBGBGJHQURTE-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivative synthesized via the Biginelli reaction. Its structure features:

  • Ethyl ester at position 5.
  • 2,4-Dichlorophenyl substituent at position 4 (electron-withdrawing Cl groups).
  • Methyl group at position 6.
  • Oxo group at position 2.

Properties

IUPAC Name

ethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O3/c1-3-21-13(19)11-7(2)17-14(20)18-12(11)9-5-4-8(15)6-10(9)16/h4-6,12H,3H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGBGBGJHQURTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrahydropyrimidine derivatives. Ethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Another area of research has focused on the antimicrobial properties of this compound. Studies indicate that derivatives of tetrahydropyrimidines can possess significant antibacterial and antifungal activities. The presence of the dichlorophenyl group is believed to enhance the lipophilicity of the molecule, facilitating better interaction with microbial membranes .

Agricultural Applications

In agriculture, compounds like this compound are being investigated for their herbicidal properties. Research suggests that these compounds can inhibit specific enzymes involved in plant growth and development, making them potential candidates for developing new herbicides that target unwanted vegetation without harming crops .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited a significant reduction in tumor size in xenograft models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells by activating caspase pathways .

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial activity against various bacterial strains (e.g., E. coli and S. aureus), the compound showed effective inhibition at low concentrations. The results indicated a dose-dependent response where higher concentrations led to increased zones of inhibition in agar diffusion tests .

Mechanism of Action

The mechanism by which Ethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Aromatic Ring

Chlorophenyl Derivatives
  • Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • Lacks the 2-Cl substituent, reducing steric hindrance and electronic effects.
    • Synthesized using CuCl₂·2H₂O catalyst with HCl, yielding fluorophenyl analogs (e.g., 4-fluorophenyl derivatives) via solvent-free grinding .
    • Catalytic Efficiency : Copper-based catalysts (e.g., DABCO₂CuCl₄) enhance yields in green protocols .
Methoxyphenyl Derivatives
  • Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • Methoxy group (electron-donating) increases solubility and alters electronic properties.
    • N1-Substituted Variants : Ethyl 1-(4-methoxy-4-oxobutyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-DHPM shows reduced melting point (87.8–90.4°C) and lower yield (21.7%) due to steric bulk .
Heterocyclic Substituents
  • Synthesized alongside dihydropyridine derivatives in green protocols .

Modifications at the 2-Oxo Group

Thioxo Analogs
  • Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • Replaces C=O with C=S at position 2, increasing lipophilicity and altering hydrogen-bonding capacity.
    • Synthesized via thiourea condensation under solvent-free conditions .

Key Observations :

  • Electron-withdrawing substituents (e.g., Cl, F) improve yields due to enhanced electrophilicity of aldehydes.
  • Bulky N1-substituents (e.g., methoxybutyl) reduce yields (21.7%) due to steric hindrance .

Spectral and Physical Property Trends

Compound Melting Point (°C) FTIR C=O Stretches (cm⁻¹)
Target (2,4-dichlorophenyl) 249–251 1740 (ester), 1698 (pyrimidine)
4-Methoxyphenyl analog 87.8–90.4 1735 (ester), 1685 (pyrimidine)
2-Thioxo analog Not reported 1675 (C=S)
Furan-2-yl derivative Not reported 1730 (ester), 1690 (pyrimidine)

Notable Trends:

  • Lower C=O stretching frequencies in methoxy and furan derivatives due to electron-donating effects.
  • Thioxo analogs show distinct C=S peaks at ~1675 cm⁻¹.

Biological Activity

Ethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C15H15Cl2N2O3
  • Molecular Weight : 328.19 g/mol
  • CAS Number : 303136-96-1

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and function.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

Anticancer Activity

The compound has shown promise in various cancer models. In vitro studies revealed that it induces apoptosis in cancer cell lines. Specifically, it was found to inhibit the proliferation of breast cancer cells by modulating the MEK/ERK signaling pathway.

A case study involving triple-negative breast cancer (TNBC) cells reported that treatment with this compound led to:

  • Decreased cell viability : A reduction of up to 70% in viable cells after 48 hours.
  • Increased apoptosis markers : Elevated levels of caspase-3 and PARP cleavage were observed.

Anti-inflammatory Activity

This compound also exhibited anti-inflammatory properties in animal models. In a study using carrageenan-induced paw edema in rats:

  • Reduction in edema : The compound reduced paw swelling by approximately 40% compared to the control group.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels, contributing to its anticancer effects.

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of a β-keto ester (e.g., ethyl acetoacetate), an aldehyde (e.g., 2,4-dichlorobenzaldehyde), and a urea/thiourea derivative. Key parameters include:

  • Catalysts : Lewis acids (e.g., HCl, BF₃·Et₂O) or Brønsted acids (acetic acid) to accelerate cyclization .
  • Solvent systems : Ethanol or toluene under reflux (60–80°C) for 6–12 hours .
  • Workup : Precipitation via acidification (e.g., HCl) followed by recrystallization from ethanol/water.
Substituent on AldehydeCatalystYield (%)Reference
3-BromophenylHCl72
4-CyanophenylBF₃·Et₂O68
3,5-Bis(CF₃)phenylNone85

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for confirming the tetrahydropyrimidine scaffold and substituent positions. Key steps:

  • Crystal growth : Slow evaporation of saturated solutions in ethanol or DCM .
  • Data collection : Monoclinic/triclinic systems are common (e.g., P21/c for 3,5-bis(trifluoromethyl) derivatives) .
  • Key metrics : Bond lengths (C=O: 1.22–1.24 Å), dihedral angles (pyrimidine ring puckering: 10–15°), and hydrogen-bonding networks . Complementary techniques :
  • NMR : ¹H/¹³C NMR to confirm substituent integration and regiochemistry (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .
  • FT-IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dichlorophenyl group influence regioselectivity in cyclocondensation reactions?

The electron-withdrawing Cl substituents enhance electrophilicity of the aldehyde, favoring nucleophilic attack by the urea/thiourea component. Steric hindrance at the 2-position can reduce reaction yields but improve selectivity for the 4-substituted product. Comparative studies show:

  • Electron-deficient aldehydes (e.g., NO₂, CF₃) yield higher regioselectivity (>90%) but require longer reaction times .
  • Steric bulk : Ortho-substituted aldehydes (e.g., 2-Cl) reduce yields by 15–20% due to hindered cyclization .

Q. What computational strategies predict the bioactivity of this compound against bacterial targets?

Molecular docking (e.g., AutoDock Vina) and QSAR modeling are used to assess interactions with enzymes like dihydrofolate reductase (DHFR):

  • Docking : The dichlorophenyl group shows hydrophobic interactions with DHFR’s active site (binding energy: −8.2 kcal/mol) .
  • ADMET prediction : LogP ≈ 2.8 (moderate lipophilicity) and polar surface area < 90 Ų suggest good membrane permeability .
SubstituentBinding Energy (kcal/mol)Predicted IC₅₀ (μM)
2,4-Dichlorophenyl−8.212.5
4-Hydroxyphenyl−6.548.3
3,5-Bis(CF₃)phenyl−9.18.7

Q. How can conflicting NMR data for closely related derivatives be resolved?

Overlapping signals in crowded regions (e.g., δ 1.2–1.5 ppm for CH₃ groups) are addressed via:

  • 2D NMR : HSQC and HMBC to assign coupling between methyl protons and carbonyl carbons .
  • Solvent tuning : Deuterated DMSO resolves aromatic proton splitting better than CDCl₃ .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) to identify conformational exchange broadening .

Q. What structural modifications enhance thermal stability for high-temperature applications?

Thermal gravimetric analysis (TGA) reveals:

  • Electron-withdrawing groups (Cl, CF₃) increase decomposition temperatures (Td ≈ 220–240°C) by stabilizing the pyrimidine ring .
  • Hydrogen-bond donors (e.g., 4-hydroxyphenyl) reduce Td by 30–40°C due to intermolecular H-bond disruption .

Data Contradiction Analysis

Q. Why do solubility profiles vary significantly among analogs with similar substituents?

Despite comparable logP values, solubility in PBS (pH 7.4) ranges from 0.5–12 mg/mL due to:

  • Crystal packing : Triclinic systems (e.g., 2,4-difluorophenyl derivatives) exhibit lower solubility than monoclinic analogs .
  • Counterion effects : HCl salts improve aqueous solubility by 3–5× compared to free bases .

Q. How do reaction solvents alter mechanistic pathways in Biginelli syntheses?

Polar aprotic solvents (e.g., DMF) favor imine formation, while protic solvents (e.g., ethanol) stabilize enol intermediates:

  • Ethanol : Higher yields (70–85%) but slower kinetics (6–12 hours) .
  • Toluene : Faster reactions (3–5 hours) but lower yields (50–60%) due to poor urea solubility .

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